molecular formula C16H11Br B13644567 6-Bromo-1-phenylnaphthalene

6-Bromo-1-phenylnaphthalene

Katalognummer: B13644567
Molekulargewicht: 283.16 g/mol
InChI-Schlüssel: TUOQYUBPTDJEBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₁Br. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a phenyl group is attached to the 1st position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-1-phenylnaphthalene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a bromonaphthalene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-phenylnaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-phenylnaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-1-phenylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-phenylnaphthalene
  • 1-Bromo-2-phenylnaphthalene
  • 6-Chloro-1-phenylnaphthalene

Uniqueness

6-Bromo-1-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and physical properties, making it valuable for specific applications .

Eigenschaften

Molekularformel

C16H11Br

Molekulargewicht

283.16 g/mol

IUPAC-Name

6-bromo-1-phenylnaphthalene

InChI

InChI=1S/C16H11Br/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H

InChI-Schlüssel

TUOQYUBPTDJEBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.